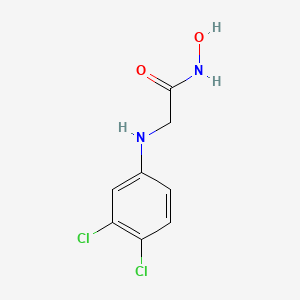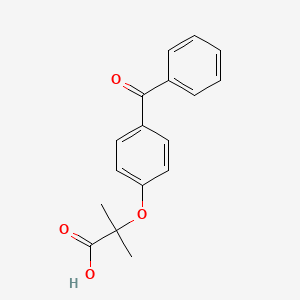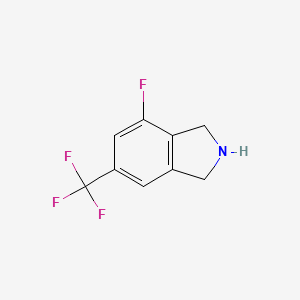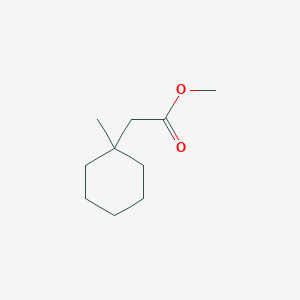
methyl 2-(1-methylcyclohexyl)acetate
描述
methyl 2-(1-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is synthesized from (1-Methyl-cyclohexyl)-acetic acid and methanol.
准备方法
Synthetic Routes and Reaction Conditions
. For methyl 2-(1-methylcyclohexyl)acetate, the reaction would involve (1-Methyl-cyclohexyl)-acetic acid and methanol, with sulfuric acid commonly used as the catalyst.
Industrial Production Methods
In industrial settings, esterification can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards ester formation .
化学反应分析
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used.
Major Products Formed
Hydrolysis: (1-Methyl-cyclohexyl)-acetic acid and methanol.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Transesterification: A different ester and methanol.
科学研究应用
methyl 2-(1-methylcyclohexyl)acetate has various applications in scientific research:
作用机制
The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl butanoate: Another ester with a fruity aroma, commonly found in apples.
Ethyl acetate: Widely used as a solvent in various industries.
Propyl ethanoate: Known for its pear-like aroma.
Uniqueness
methyl 2-(1-methylcyclohexyl)acetate is unique due to its specific structure, which imparts distinct physical and chemical properties.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
methyl 2-(1-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI 键 |
MXZBVGIZFAAUQA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

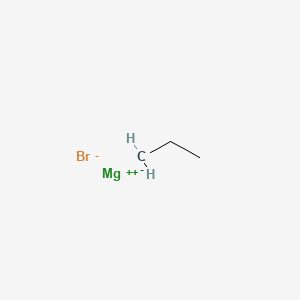
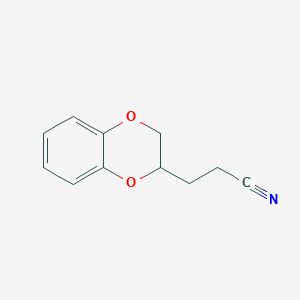
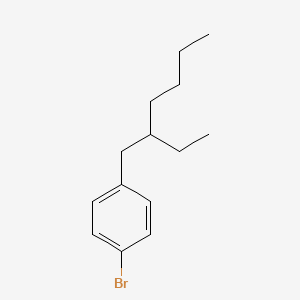


![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)

![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)
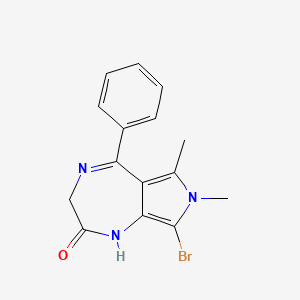
![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)
